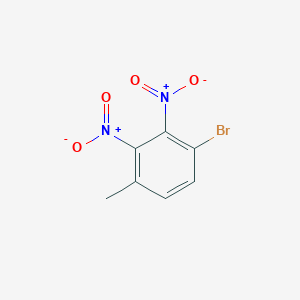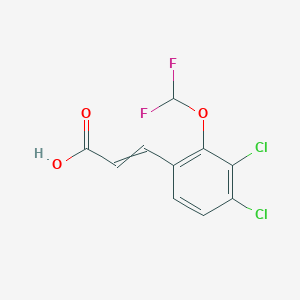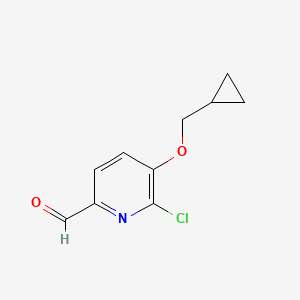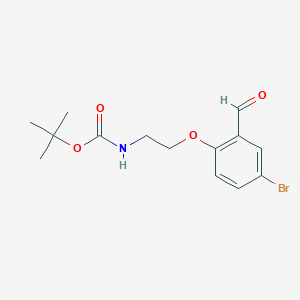
4-Bromo-2,3-dinitrotoluene
説明
科学的研究の応用
Sensor Development
- Nanocomposite Sensors: A study by Chakraborty et al. (2020) reported the use of ZnO–Ag2O composite nanoflowers for the electrochemical sensing of dinitrotoluene, a related compound to 4-Bromo-2,3-dinitrotoluene. This development is significant for detecting nitroaromatic compounds due to their toxic nature and environmental contamination concerns (Chakraborty et al., 2020).
Environmental Biodegradation
- Biodegradation Processes: Research by Freedman, Shanley, and Scholze (1996) explored the aerobic biodegradation of dinitrotoluene, a compound similar to this compound, highlighting the effectiveness of specific microbial cultures in breaking down these compounds, thus presenting a method for environmental remediation (Freedman et al., 1996).
Chemical Analysis and Detection
- Spectroscopy and Electrochemistry: A study by Brown et al. (2015) developed methods for the determination of dinitrotoluene using Fe(II) ions and electrochemical sensing, which could be applied for detecting and analyzing this compound (Brown et al., 2015).
Pathways of Microbial Metabolism
- Microbial Transformation: Guest et al. (1982) investigated the metabolism of dinitrotoluene by intestinal microorganisms, providing insights into the biological pathways that could potentially involve this compound (Guest et al., 1982).
Industrial and Environmental Safety
- Toxicity and Contamination Studies: Research on the environmental and health impacts of dinitrotoluenes, compounds similar to this compound, has been conducted to understand their role as contaminants and potential health hazards. For instance, Harth et al. (2005) discussed the carcinogenic potential of dinitrotoluenes in highly exposed workers (Harth et al., 2005).
Molecular and Chemical Studies
- Molecular Interactions and Properties: Tao et al. (2013) studied the adsorption of dinitrotoluene on TiO2, providing molecular-level insights that could be relevant for understanding the properties of this compound (Tao et al., 2013).
特性
IUPAC Name |
1-bromo-4-methyl-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMNCLCIDWBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)




![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)

![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)


![(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B1413230.png)
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)
![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)
